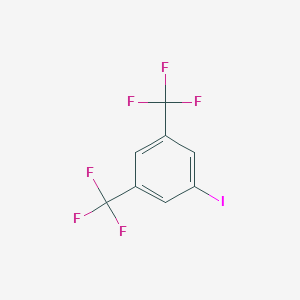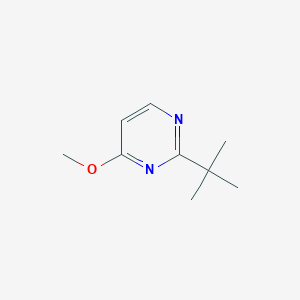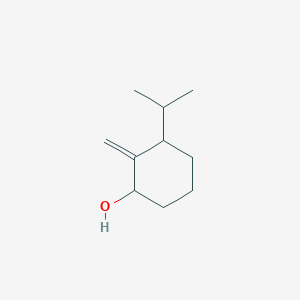
2-Methylidene-3-propan-2-ylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
STING agonist-23 is a synthetic compound designed to activate the stimulator of interferon genes (STING) pathway. This pathway plays a crucial role in the innate immune response by detecting cytosolic DNA from pathogens or damaged cells and initiating an immune response. STING agonist-23 has shown promise in preclinical studies for its potential to enhance antitumor immunity and modulate the tumor microenvironment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-23 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a cyclic dinucleotide scaffold, followed by the introduction of specific functional groups to enhance its binding affinity and stability. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of STING agonist-23 requires scaling up the laboratory synthesis to a larger scale. This involves optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and yield. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
STING agonist-23 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions often involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions typically involve inert atmospheres and low temperatures.
Substitution: Common reagents include halides, nucleophiles, and electrophiles. Conditions often involve solvents like dichloromethane or acetonitrile and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in STING agonist-23. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups.
科学的研究の応用
STING agonist-23 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the STING pathway and its activation mechanisms.
Biology: Employed in research to understand the role of the STING pathway in innate immunity and its interactions with other cellular pathways.
Medicine: Investigated for its potential as an immunotherapeutic agent in cancer treatment, particularly in enhancing antitumor immunity and overcoming tumor immunosuppression.
Industry: Explored for its potential use in developing new immunotherapeutic drugs and formulations.
作用機序
STING agonist-23 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change, leading to the activation of downstream signaling pathways, including the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). This results in the production of type I interferons and other pro-inflammatory cytokines, which enhance the immune response and promote the activation of dendritic cells, natural killer cells, and T cells.
類似化合物との比較
Similar Compounds
Cyclic Dinucleotides (CDNs): Natural STING agonists that activate the STING pathway by binding to the STING protein and inducing immune responses.
Uniqueness of STING Agonist-23
STING agonist-23 is unique in its specific structural modifications that enhance its binding affinity and stability compared to other STING agonists. These modifications result in a more potent activation of the STING pathway and a stronger immune response, making it a promising candidate for further development in cancer immunotherapy.
特性
CAS番号 |
145571-39-7 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
2-methylidene-3-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-6-10(11)8(9)3/h7,9-11H,3-6H2,1-2H3 |
InChIキー |
SUAXZQGZNRZXFN-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCCC(C1=C)O |
正規SMILES |
CC(C)C1CCCC(C1=C)O |
同義語 |
Cyclohexanol,2-methylene-3-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



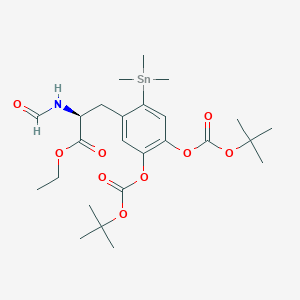
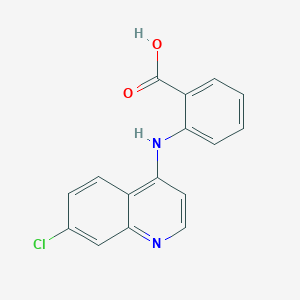


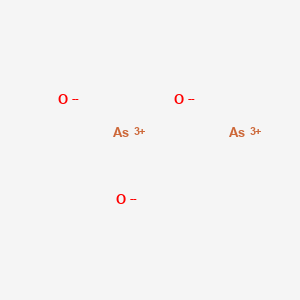
![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)](/img/structure/B128848.png)
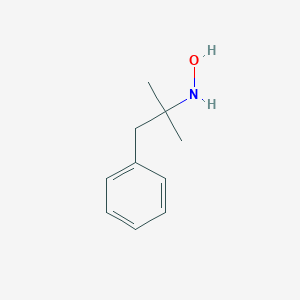

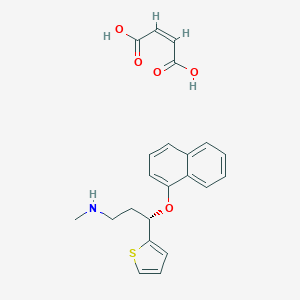

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)](/img/structure/B128865.png)
